L-Phenylalanine is primarily obtained from dietary sources. It is found in high-protein foods such as meat, fish, eggs, dairy products, soy products, and certain nuts and seeds. In addition to natural sources, L-Phenylalanine can also be synthesized in laboratories for research and industrial purposes.
L-Phenylalanine is classified as an aromatic amino acid due to the presence of a phenyl group in its structure. It belongs to the group of proteinogenic amino acids, which are the building blocks of proteins. In biochemical terms, it is categorized as a non-polar amino acid due to its hydrophobic side chain.
The synthesis of L-Phenylalanine can be achieved through various methods:
The chemical synthesis often involves protecting groups to ensure selectivity during reactions. For example, protecting the amino group can prevent unwanted reactions during the formation of the carboxylic acid.
L-Phenylalanine has a molecular formula of C9H11NO2 and a molecular weight of approximately 165.19 g/mol. Its structure consists of an α-amino group (-NH2), a carboxylic acid group (-COOH), and a phenyl side chain.
L-Phenylalanine participates in various chemical reactions:
The reactivity of L-Phenylalanine is influenced by its functional groups; for example, the carboxylic acid can participate in esterification reactions with alcohols under acidic conditions.
L-Phenylalanine's mechanism of action primarily involves its role as a precursor in neurotransmitter synthesis:
Research indicates that adequate levels of L-Phenylalanine are necessary for optimal neurotransmitter function and mental health.
L-Phenylalanine has several scientific uses:
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